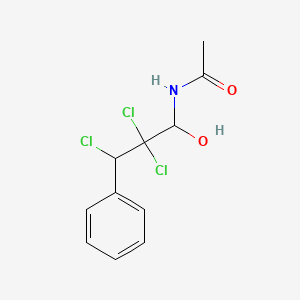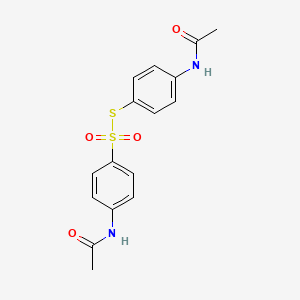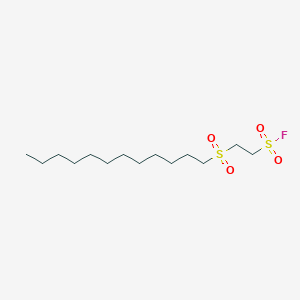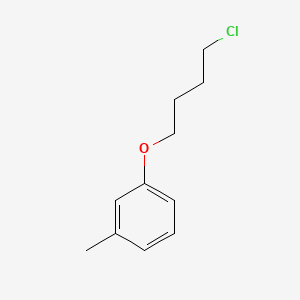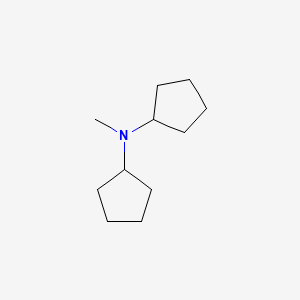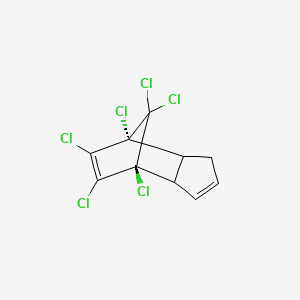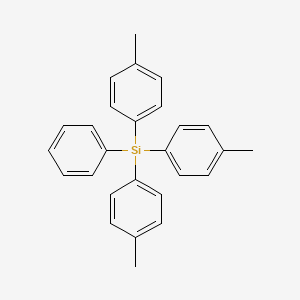
Tris(4-methylphenyl)(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C27H26Si It is characterized by the presence of three 4-methylphenyl groups and one phenyl group attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylphenyl)(phenyl)silane typically involves the reaction of phenylsilane with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + 3 \text{(4-MePh)MgBr} \rightarrow \text{PhSi(4-MePh)}_3 + 3 \text{MgBrH} ] This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed in an organic solvent such as tetrahydrofuran (THF) to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-methylphenyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
Tris(4-methylphenyl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of high-performance materials, such as silicone-based polymers and resins.
Mécanisme D'action
The mechanism of action of tris(4-methylphenyl)(phenyl)silane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical reactions. The compound’s effects are mediated through pathways involving the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with one phenyl group attached to silicon.
Trimethyl(phenyl)silane (C9H14Si): Contains three methyl groups and one phenyl group attached to silicon.
Triphenylsilane (C18H16Si): Contains three phenyl groups attached to silicon.
Uniqueness: Tris(4-methylphenyl)(phenyl)silane is unique due to the presence of three 4-methylphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex organosilicon molecules and in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
18870-40-1 |
|---|---|
Formule moléculaire |
C27H26Si |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
tris(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27/h4-20H,1-3H3 |
Clé InChI |
NNXUKKQEJMTDEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


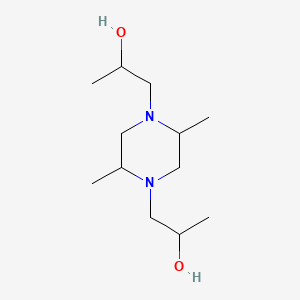
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
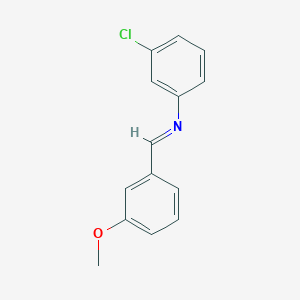

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
